molecular formula C10H14O B1237271 Ipsdienone CAS No. 539-70-8

Ipsdienone

Cat. No. B1237271
CAS RN: 539-70-8
M. Wt: 150.22 g/mol
InChI Key: RPDIIOSMVGHNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipsdienone is a member of the class of monoterpene ketones that is octa-2,7-dien-4-one substituted at positions 2 and 6 by methyl and methylidene groups respectively. It has a role as a plant metabolite and an animal metabolite. It is an enone and a monoterpene ketone.

Scientific Research Applications

Ipsdienone in Pheromone Production and Ecology

Ipsdienone plays a crucial role in the pheromone production of various bark beetles, significantly influencing their ecological interactions and behaviors. A novel oxidoreductase enzyme, Ipsdienol dehydrogenase (IDOLDH), was identified as pivotal in converting ipsdienol to ipsdienone in Ips pini bark beetles. This conversion is instrumental in the biosynthesis of pheromones, aiding in the beetle's communication and aggregation behaviors (Figueroa-Teran et al., 2012). Further research highlighted IDOLDH's high substrate specificity, emphasizing its critical role in determining the pheromone composition of Ips pini, thereby affecting ecological dynamics and species interactions (Figueroa-Teran et al., 2016).

Behavioral and Chemical Ecology

Ipsdienone's involvement extends beyond individual beetle species to influence broader ecological interactions. In the bark beetle Ips paraconfusus, the biosynthetic pathway for pheromones was explored, demonstrating an enantioselective conversion of ipsdienone to ipsdienol, reflecting complex chemical communication strategies within and across species. This research provides insights into the ecological interactions and evolutionary adaptations of bark beetles (Fish et al., 2004).

Pheromone Biosynthesis and Evolutionary Insights

The biosynthesis of pheromones in bark beetles, especially the production of ipsdienone and its conversion to other pheromone components, has been a subject of extensive research. The studies delve into the enzymatic processes, gene regulation, and evolutionary aspects of pheromone production, highlighting the complexity and sophistication of chemical communication in these species. This line of research not only unravels the biochemical pathways involved but also provides evolutionary insights into the adaptation and survival strategies of bark beetles (Blomquist et al., 2010).

properties

IUPAC Name

2-methyl-6-methylideneocta-2,7-dien-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-6H,1,4,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDIIOSMVGHNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CC(=C)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424017
Record name Myrcenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

539-70-8
Record name Myrcenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrcenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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